Triphenyltin chloride-d15

Description

Propriétés

IUPAC Name |

chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1/i3*1D,2D,3D,4D,5D;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVOZLGKTAPUTQ-NLOSMHEESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487214 | |

| Record name | Triphenyl-d15-tin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-94-9 | |

| Record name | Stannane, chlorotri(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl-d15-tin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358731-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Triphenyltin chloride-d15 and its primary uses in research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triphenyltin chloride-d15, a deuterated organotin compound. It details its chemical and physical properties, primary applications in research, and experimental protocols for its use as an internal standard in analytical chemistry.

Core Concepts: Understanding this compound

This compound is the isotopically labeled form of Triphenyltin chloride, where the fifteen hydrogen atoms on the three phenyl rings have been replaced with deuterium.[1][2] This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry.[1] Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.[3]

The primary application of this compound is in the field of analytical chemistry, particularly for the quantification of organotin compounds in various matrices through isotope dilution mass spectrometry.[4] Organotin compounds are used in a range of industrial applications, including as biocides in antifouling paints, agricultural fungicides, and as stabilizers for PVC.[5][6] However, their toxicity and persistence in the environment necessitate sensitive and accurate monitoring.[7] The use of a deuterated internal standard like this compound is crucial for achieving high precision and accuracy in these measurements by correcting for sample matrix effects and variations in instrument response.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | (C₆D₅)₃SnCl | [3] |

| Molecular Weight | 400.57 g/mol | [3][4] |

| CAS Number | 358731-94-9 | [3] |

| Appearance | Solid | [3][4] |

| Melting Point | 108 °C | [3][4] |

| Boiling Point | 240 °C at 13.5 mmHg | [3][4] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Chemical Purity | ≥98% | [3][4] |

| InChI Key | NJVOZLGKTAPUTQ-NLOSMHEESA-M | [3] |

| SMILES String | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])--INVALID-LINK--(c2c([2H])c([2H])c([2H])c([2H])c2[2H])c3c([2H])c([2H])c([2H])c([2H])c3[2H]) | [3] |

Primary Research Applications

The predominant use of this compound in research is as an internal standard for the quantitative analysis of Triphenyltin chloride and other organotin compounds in various complex matrices. This is primarily achieved through isotope dilution analysis coupled with mass spectrometric techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Key research areas where this compound is employed include:

-

Environmental Monitoring: Quantifying organotin contamination in water, sediment, soil, and biota to assess environmental exposure and ecological risk.[7][8][9]

-

Food Safety: Detecting and quantifying residues of organotin pesticides in food products.

-

Toxicology Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of organotin compounds in biological systems.[4]

-

Consumer Product Safety: Ensuring compliance with regulations by testing for the presence of restricted organotin compounds in materials such as toys and textiles.[8]

Experimental Protocols

The following sections outline a general experimental workflow and a specific protocol for the use of this compound as an internal standard.

General Workflow for Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard follows a well-established workflow in analytical chemistry. A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. This allows it to undergo the same extraction, derivatization, and analysis steps as the native analyte, thereby compensating for any losses or variations during the procedure.

Caption: General workflow for using this compound in isotope dilution analysis.

Detailed Protocol: Analysis of Organotins in Toy Materials by GC-MS

This protocol is adapted from an application note for the determination of organotin compounds in toy materials, demonstrating a real-world application of this compound.[8]

1. Reagents and Standards:

-

This compound (Internal Standard)

-

Other organotin chloride standards

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Sodium tetraethylborate (derivatizing agent)

-

Acetate (B1210297) buffer

2. Standard Preparation:

-

Internal Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound into a 100-mL volumetric flask and dissolve in methanol.[8]

-

Calibration Standards: Prepare a series of calibration standards by diluting the organotin stock solutions with methanol to achieve the desired concentration range. Spike each calibration standard with the internal standard solution to a final concentration of, for example, 50 µg/L.

3. Sample Preparation (Migration Simulation):

-

Simulate gastric digestion according to relevant safety standards (e.g., EN71-3). This typically involves incubating a known mass of the toy material in a dilute hydrochloric acid solution.[8]

-

After incubation, filter the solution to separate the solid material.

4. Extraction and Derivatization:

-

Take a 5 mL aliquot of the migration solution.

-

Add a known amount of the this compound internal standard solution.

-

Adjust the pH to approximately 4.7 with acetate buffer.[8]

-

Add 0.5 mL of 2% sodium tetraethylborate and 2 mL of hexane.

-

Vortex for 30 minutes to facilitate the derivatization (ethylation) of the organotin chlorides and their extraction into the hexane layer.

-

Allow the phases to separate.

5. GC-MS Analysis:

-

Transfer the hexane layer to an autosampler vial.

-

Inject an aliquot into the GC-MS system.

-

GC Conditions (Example):

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)

-

Inlet: Splitless mode

-

Oven Program: Start at 50°C, ramp to 300°C.

-

-

MS Conditions (Example):

-

Ionization: Electron Ionization (EI)

-

Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each ethylated organotin compound and the deuterated internal standard.

-

6. Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.

-

Calculate the concentration of the organotin compounds in the samples using the response ratios obtained from the sample analysis and the calibration curve.

Caption: Detailed workflow for the analysis of organotins in toy materials using this compound.

Conclusion

This compound is an indispensable tool for researchers and analytical chemists involved in the trace analysis of organotin compounds. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for obtaining high-quality quantitative data. This guide has provided a comprehensive overview of its properties, applications, and the methodologies for its effective implementation in a research setting. The detailed experimental workflow and specific protocol offer a practical starting point for the development and validation of analytical methods for organotin analysis in various matrices.

References

- 1. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. arpat.toscana.it [arpat.toscana.it]

- 6. epa.gov [epa.gov]

- 7. Triphenyl-d15-tin chloride D = 98atom 358731-94-9 [sigmaaldrich.com]

- 8. Triphenyl-d15-tin chloride | C18H15ClSn | CID 12309476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triphenyl-d15-tin Chloride | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to Triphenyltin Chloride-d15: Chemical Structure, Isotopic Labeling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenyltin (B1233371) chloride-d15, a deuterated analogue of triphenyltin chloride. This document details its chemical structure, isotopic labeling, and provides compiled experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in drug development and related scientific fields.

Chemical Structure and Isotopic Labeling

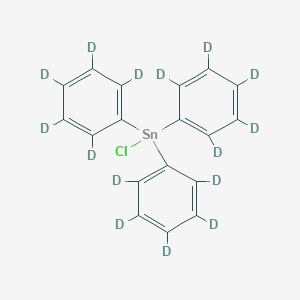

Triphenyltin chloride-d15 is an isotopically labeled organotin compound with the chemical formula C₁₈D₁₅ClSn.[] In this molecule, all fifteen hydrogen atoms on the three phenyl rings attached to the central tin atom are replaced with deuterium (B1214612) atoms. This specific and complete deuteration makes it a valuable internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart, triphenyltin chloride.[]

The IUPAC name for this compound is chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane.[] The deuterium labeling provides a distinct mass shift of +15 atomic mass units compared to the unlabeled compound, facilitating its differentiation in mass spectrometric analyses.[2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| CAS Number | 358731-94-9 | [][2] |

| Molecular Formula | C₁₈D₁₅ClSn | [] |

| IUPAC Name | chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane | [] |

| Synonyms | Chlorotri(phenyl-d5)-stannane, Triphenyl-d15-tin chloride | [] |

| Physical Properties | ||

| Molecular Weight | ~400.57 g/mol | [][2] |

| Exact Mass | 401.082582 g/mol | [] |

| Appearance | White to off-white solid | [] |

| Melting Point | 108 °C (lit.) | [][2] |

| Boiling Point | 240 °C at 13.5 mmHg (lit.) | [][2] |

| Purity Specifications | ||

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥98% (CP) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research.

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-tin bonds. This protocol is based on established methods for the synthesis of organotin compounds, adapted for the deuterated analogue.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Preparation of Phenyl-d5-magnesium bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of bromobenzene-d5 in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene-d5 solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tin(IV) Chloride:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of tin(IV) chloride (SnCl₄) in anhydrous toluene.

-

Add the tin(IV) chloride solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. This step forms a mixture of phenyltin compounds, with tetrakis(phenyl-d5)tin as a major product.

-

-

Redistribution Reaction:

-

To the reaction mixture containing tetrakis(phenyl-d5)tin, add a stoichiometric amount of tin(IV) chloride (a molar ratio of 3:1 of tetrakis(phenyl-d5)tin to SnCl₄ is theoretically required to produce triphenyltin chloride).

-

Heat the mixture under reflux for several hours to facilitate the redistribution reaction, yielding this compound.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and hydrochloric acid to hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as petroleum ether or a hexane (B92381)/ethanol mixture.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of organotin compounds. Due to their low volatility, derivatization is often required.

Workflow for GC-MS Analysis of this compound

References

A Comprehensive Guide to the Synthesis and Purification of Deuterated Triphenyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of deuterated triphenyltin (B1233371) chloride (Triphenyltin-d15 chloride). This isotopically labeled compound is a valuable tool in various research applications, including mass spectrometry-based bioassays and metabolic studies, where it serves as an internal standard for the quantification of its non-deuterated analog.[1][2][] This document details a feasible synthetic route, purification protocols, and relevant analytical data.

Physicochemical and Analytical Data

Deuterated triphenyltin chloride is a white to off-white solid.[][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | (C₆D₅)₃SnCl | |

| Molecular Weight | 400.57 g/mol | [][4] |

| CAS Number | 358731-94-9 | [5] |

| Melting Point | 108 °C | [] |

| Boiling Point | 240 °C at 13.5 mmHg | [] |

| Purity (Typical) | ≥98% (CP) | [] |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | White to off-white solid | [][4] |

Synthesis of Deuterated Triphenyltin Chloride

The most common and effective method for synthesizing organotin compounds is through the reaction of a Grignard reagent with a tin halide.[6][7] This approach can be adapted for the synthesis of deuterated triphenyltin chloride using a deuterated Grignard reagent and tin tetrachloride. An alternative method involves a redistribution reaction, also known as the Kocheshkov comproportionation, between tetrakis(phenyl-d5)tin and tin tetrachloride.[6]

Synthesis via Grignard Reaction

The primary synthetic route involves the preparation of a deuterated Grignard reagent, phenyl-d5-magnesium bromide, from bromobenzene-d5 (B116778). This reagent is then reacted with tin(IV) chloride.

Workflow of Synthesis via Grignard Reaction:

Caption: Workflow for the synthesis of deuterated triphenyltin chloride.

Experimental Protocol:

-

Preparation of Phenyl-d5-magnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Under an inert atmosphere (e.g., argon or nitrogen), add a small volume of anhydrous tetrahydrofuran (B95107) (THF).

-

A solution of bromobenzene-d5 in anhydrous THF is added dropwise from the dropping funnel. A crystal of iodine can be added to initiate the reaction if necessary.

-

Once the reaction starts, as evidenced by heat evolution and bubbling, the remaining bromobenzene-d5 solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tin(IV) Chloride:

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of tin(IV) chloride in anhydrous THF is added dropwise via the dropping funnel. A 3:1 molar ratio of the Grignard reagent to tin tetrachloride is used to favor the formation of the trisubstituted product.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

-

Work-up and Isolation:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The resulting mixture is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude deuterated triphenyltin chloride.

-

Purification of Deuterated Triphenyltin Chloride

The crude product often contains residual starting materials and byproducts such as tetrakis(phenyl-d5)tin. Purification is crucial to obtain a high-purity product suitable for analytical applications. Recrystallization and column chromatography are effective purification methods.

Purification Workflow

Caption: Purification methods for deuterated triphenyltin chloride.

Experimental Protocols for Purification

A. Recrystallization:

Recrystallization is a technique used to purify solids based on differences in solubility.[8]

-

Protocol:

-

Dissolve the crude deuterated triphenyltin chloride in a minimum amount of a suitable hot solvent, such as ethanol or hexane.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

B. Column Chromatography:

For separating mixtures of organotin compounds with different polarities, column chromatography over silica gel is a standard and effective method.[9][10]

-

Protocol:

-

Prepare a silica gel column using a suitable non-polar eluent system, such as a hexane and ethyl acetate mixture.

-

Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

-

Elute the column with the chosen solvent system. The less polar tetrakis(phenyl-d5)tin will elute before the more polar triphenyltin-d15 chloride.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated triphenyltin chloride.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the absence or significant reduction of aromatic proton signals. ¹³C and ¹¹⁹Sn NMR can confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water is often used for the separation of organotin compounds.[11]

-

Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value (108 °C).[]

By following these detailed synthesis and purification protocols, researchers can obtain high-purity deuterated triphenyltin chloride for their specific applications.

References

- 1. agilent.com [agilent.com]

- 2. Triphenyltin chloride-d15 | CAS#:358731-94-9 | Chemsrc [chemsrc.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. esslabshop.com [esslabshop.com]

- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]

Physical and chemical properties of Triphenyltin chloride-d15

This technical guide provides a comprehensive overview of the physical and chemical properties of Triphenyltin (B1233371) chloride-d15, targeting researchers, scientists, and professionals in drug development. This document collates critical data, experimental protocols, and safety information to facilitate its application in scientific research.

Core Properties

Triphenyltin chloride-d15 is the deuterated analog of Triphenyltin chloride, an organotin compound. The isotopic labeling with deuterium (B1214612) makes it a valuable tool in various analytical and research applications, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard for mass spectrometry-based quantification.[1][]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Name | Chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane |

| Synonyms | Chlorotri(phenyl-d5)-stannane, Fentin chloride-d15 |

| CAS Number | 358731-94-9 |

| Molecular Formula | C₁₈D₁₅ClSn |

| Molecular Weight | 400.57 g/mol |

| Appearance | White to off-white solid/crystalline powder.[][3] |

| Melting Point | 108 °C (lit.) |

| Boiling Point | 240 °C at 13.5 mmHg (lit.) |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297).[4] Soluble in organic solvents like ethanol (B145695) and acetone.[3] Insoluble in water.[3] |

| Purity | ≥98% by CP; ≥98% atom D |

| Storage | Store at room temperature.[] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound. The following sections outline key experimental procedures.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the determination of organotin compounds in toy materials and is suitable for the quantification of this compound.[5]

2.1.1. Sample Preparation and Derivatization

-

Migration Solution Preparation: A sample migration solution is prepared to simulate gastric digestion, following standards like EN71-3.[5]

-

Internal Standard Addition: An internal standard solution (e.g., a different deuterated organotin compound if this compound is the analyte) is added to the migration solution.

-

pH Adjustment: The pH of the solution is adjusted to 4.7 using an acetate buffer.[5]

-

Derivatization: A freshly prepared 2% (m/v) solution of sodium tetraethylborate in water is added as a derivatizing agent. This step converts the ionic organotin chloride into a more volatile ethylated derivative suitable for GC analysis.[5]

-

Extraction: The derivatized analyte is extracted into an organic solvent, such as hexane, by vortexing for approximately 30 minutes.[5]

-

Phase Separation: The mixture is allowed to stand until the organic and aqueous phases are clearly separated. The organic (hexane) fraction containing the derivatized analyte is then collected for GC-MS analysis.[5]

2.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.[6]

-

Mass Spectrometer: Agilent 5977A or 7000C Triple Quadrupole GC/MS system or equivalent.[5][6]

-

Column: Agilent VF-XMS capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[6]

-

Inlet: Multimode inlet (MMI).[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Acquisition Mode: MS/MS mode (Multiple Reaction Monitoring, MRM) for enhanced selectivity and sensitivity.[6]

-

Temperatures: Transfer line at 310 °C and ion source at 300 °C.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

2.2.1. Sample Preparation

-

Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterochloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

2.2.2. Data Acquisition

-

Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The absence of signals in the aromatic region of the ¹H NMR spectrum will confirm the high level of deuteration.

-

¹³C NMR will show signals for the phenyl carbons, and their coupling to ¹¹⁹Sn can provide structural information.[7]

-

¹¹⁹Sn NMR will provide a characteristic chemical shift for the tin atom in its chemical environment.[7]

Applications and Logical Workflow

This compound is primarily used as an internal standard in analytical methods for the detection and quantification of its non-deuterated counterpart and other organotin compounds.[5] Its use in pharmacokinetic studies helps in tracing the absorption, distribution, metabolism, and excretion of the drug.[1][]

Caption: Workflow for the use of this compound as an internal standard.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, organotin compounds, in general, are known to exert significant biological effects. They are recognized as endocrine disruptors and can induce immunotoxic, genotoxic, and neurotoxic effects.[8] Some organotin compounds have been shown to impact apoptosis by modulating the expression of proteins like p53, Bax, and Bcl-2 in cancer cell lines.[9][10] The primary biological relevance of the deuterated form is its use as a tracer to study the pharmacokinetics and toxicity profiles of the parent compound and related substances.[1][]

Caption: Generalized signaling impacts of organotin compounds.

Safety and Handling

Triphenyltin chloride and its deuterated analog are toxic and should be handled with extreme care.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a suitable respirator.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

This guide serves as a foundational resource for the safe and effective use of this compound in a research setting. Users should always consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound | CAS#:358731-94-9 | Chemsrc [chemsrc.com]

- 3. agrochemx.com [agrochemx.com]

- 4. TRIPHENYL-D15-TIN CHLORIDE | 358731-94-9 [amp.chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. analchemres.org [analchemres.org]

- 7. Possible intermolecular association in triphenyltin chloride in the solution state as detected by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Triphenyltin chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to CAS Number 358731-94-9: Triphenyl-d15-tin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety data, and applications of the compound identified by CAS number 358731-94-9. The information is compiled and presented to be a valuable resource for professionals in research and development.

Chemical Identification

The compound with CAS number 358731-94-9 is Triphenyl-d15-tin chloride . It is the deuterated analogue of Triphenyltin (B1233371) chloride (Fentin chloride), where all 15 hydrogen atoms on the three phenyl rings have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in analytical and metabolic studies.

| Identifier | Value |

| CAS Number | 358731-94-9[1][2][3][4][5] |

| Unlabeled CAS | 639-58-7[4][6][7] |

| Chemical Name | chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane[7][8][] |

| Synonyms | Chlorotriphenylstannane-d15, Fentin chloride-d15, Triphenyltin chloride-d15[3][4] |

| Molecular Formula | C₁₈D₁₅ClSn[3][4][5][7][8][] |

| Linear Formula | (C₆D₅)₃SnCl[1][2] |

Physicochemical Properties

Triphenyl-d15-tin chloride is a white to off-white solid at room temperature.[4][] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Weight | 400.57 g/mol [1][2][5][7][] |

| Exact Mass | 401.082582 g/mol [] |

| Melting Point | 108 °C (lit.)[1][2][4][][10][11] |

| Boiling Point | 240 °C at 13.5 mmHg (lit.)[1][2][4][][10][11] |

| Form | Solid[1][2][4] |

| Isotopic Purity | ≥98 atom % D[1][2] |

| Chemical Purity | ≥98%[1][2][] |

| Water Solubility | 1 mg/L[4] |

| LogP | 4.19[4] |

| InChI Key | NJVOZLGKTAPUTQ-NLOSMHEESA-M[1][2][3] |

| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])--INVALID-LINK--(c2c([2H])c([2H])c([2H])c([2H])c2[2H])c3c([2H])c([2H])c([2H])c([2H])c3[2H][1][2] |

Safety and Handling

Triphenyl-d15-tin chloride is classified as a hazardous substance. It is acutely toxic if swallowed, inhaled, or absorbed through the skin, and is very toxic to aquatic life with long-lasting effects.[1][2][4] Extreme caution should be exercised when handling this compound.

| Safety Information | Details |

| Signal Word | Danger [1][2][3] |

| GHS Pictograms | |

| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2] H314: Causes severe skin burns and eye damage.[12][] H410: Very toxic to aquatic life with long lasting effects.[1][2] |

| Precautionary Statements | P261: Avoid breathing dust.[1][4] P273: Avoid release to the environment.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][4] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2] P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.[1][2] |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, and a type P3 (EN 143) respirator or N95 (US) dust mask are recommended.[1][2] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1][2] |

| WGK (Germany) | WGK 3 - highly hazardous to water[1][2] |

Applications and Biological Activity

Primary Application: Isotope Dilution Mass Spectrometry (IDMS) Triphenyl-d15-tin chloride is primarily used as an internal standard in analytical chemistry, particularly for the quantification of its non-deuterated counterpart, triphenyltin chloride, and other organotin compounds.[3][] The use of stable isotope-labeled standards is the gold standard in quantitative mass spectrometry (e.g., LC-MS/MS) because it corrects for matrix effects and variations in sample preparation and instrument response.[3][13]

Biological Context and Use in Research While this specific deuterated compound is used for analytical purposes, its non-labeled form, triphenyltin chloride (Fentin chloride), is a well-known biocide with fungicidal and molluscicidal properties. Organotin compounds, in general, are known for their toxicity.

The incorporation of deuterium atoms into a molecule does not significantly alter its chemical properties but provides a distinct mass signature.[3][13] This allows researchers to use Triphenyl-d15-tin chloride to:

-

Trace and Quantify: Accurately measure the concentration of triphenyltin chloride in complex matrices such as food, soil, and water.[14]

-

Pharmacokinetic Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[3][][13]

-

Metabolic Profiling: Differentiate between the administered compound and its metabolites.[3][13]

It is also noted for its use in the synthesis of nanoparticles that bear triamide ligands.[10][11]

Experimental Protocols

Detailed experimental protocols for the synthesis of Triphenyl-d15-tin chloride are not widely available in public literature, as it is a commercial product. However, a general protocol for its use as an internal standard in a quantitative analytical method is described below.

Protocol: Quantification of Triphenyltin Chloride in a Sample using LC-MS/MS

-

Standard Preparation: Prepare a stock solution of Triphenyl-d15-tin chloride (the internal standard, IS) at a known concentration (e.g., 1 µg/mL) in a suitable solvent like acetonitrile.[14]

-

Sample Preparation: Extract the analyte (triphenyltin chloride) from the sample matrix (e.g., food homogenate) using an appropriate method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

-

Internal Standard Spiking: Add a precise volume of the Triphenyl-d15-tin chloride stock solution to the sample extract before the final volume adjustment. This ensures the IS is present at a known concentration.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the non-labeled analyte (triphenyltin chloride) and the same fixed concentration of the IS.

-

LC-MS/MS Analysis: Inject the prepared samples and calibration standards onto an LC-MS/MS system.

-

Chromatography: Use a suitable C18 column to separate the analyte from other matrix components.

-

Mass Spectrometry: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the IS. For example, a transition for the IS could be m/z 366.0 -> 202.0.[14]

-

-

Data Analysis: Calculate the ratio of the analyte peak area to the IS peak area for each sample and standard. Plot a calibration curve of this ratio against the analyte concentration for the standards. Use the resulting linear regression equation to determine the concentration of the analyte in the unknown samples.

Visualization of Workflow

The following diagram illustrates the general workflow for using a stable isotope-labeled compound like Triphenyl-d15-tin chloride as an internal standard in a quantitative mass spectrometry analysis.

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Disclaimer: This document is intended for informational purposes for research and development professionals. The handling of CAS 358731-94-9 should only be performed by trained personnel with appropriate safety measures in place.

References

- 1. Triphenyl-d15-tin chloride D = 98atom 358731-94-9 [sigmaaldrich.com]

- 2. 三苯基-d15-氯化锡 ≥98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:358731-94-9 | Chemsrc [chemsrc.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. achemtek.com [achemtek.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Chlorotriphenylstannane-d15 | LGC Standards [lgcstandards.com]

- 8. clinivex.com [clinivex.com]

- 10. TRIPHENYL-D15-TIN CHLORIDE | 358731-94-9 [chemicalbook.com]

- 11. TRIPHENYL-D15-TIN CHLORIDE CAS#: 358731-94-9 [m.chemicalbook.com]

- 12. Triphenyl-d15-tin chloride | C18H15ClSn | CID 12309476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Triphenyl phosphate-d15 | CAS#:1173020-30-8 | Chemsrc [chemsrc.com]

- 14. agilent.com [agilent.com]

A Comparative Analysis of Triphenyltin Chloride-d15 and Unlabeled Triphenyltin Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyltin (B1233371) chloride ((C₆H₅)₃SnCl), an organotin compound, has been utilized primarily as a fungicide, antifoulant, and chemical intermediate.[1] Its significant biological activity, including toxicity and endocrine-disrupting properties, necessitates sensitive and accurate methods for its detection and quantification in various matrices.[2][3] Stable isotope-labeled internal standards are paramount for achieving high accuracy in analytical chemistry, particularly in mass spectrometry-based methods, by correcting for analyte loss during sample preparation and instrumental analysis. Triphenyltin chloride-d15 ((C₆D₅)₃SnCl), where the hydrogen atoms on the three phenyl rings are replaced with deuterium, serves as an ideal internal standard for the analysis of its unlabeled counterpart. This technical guide provides a detailed comparison of the deuterated and unlabeled forms of triphenyltin chloride, covering their physicochemical properties, synthesis, analytical applications, and biological implications.

Physicochemical Properties

The primary difference between this compound and unlabeled triphenyltin chloride lies in their isotopic composition, resulting in a notable mass shift. This mass difference is the cornerstone of its application in isotope dilution mass spectrometry. While most physicochemical properties are similar, the increased mass of the deuterated compound can lead to subtle differences in properties such as boiling point.

Table 1: General and Physical Properties

| Property | Triphenyltin chloride (Unlabeled) | This compound |

| CAS Number | 639-58-7 | 358731-94-9 |

| Molecular Formula | C₁₈H₁₅ClSn | C₁₈D₁₅ClSn |

| Molecular Weight | 385.47 g/mol | 400.57 g/mol |

| Appearance | White crystalline solid | White to off-white solid |

| Melting Point | 106-108 °C | 108 °C (lit.) |

| Boiling Point | 240 °C / 13.5 mmHg (lit.) | 240 °C / 13.5 mmHg (lit.) |

| Solubility in Water | Low solubility; hydrolyzes to triphenyltin hydroxide | Not specified, expected to be similar to unlabeled |

| Solubility in Organic Solvents | Soluble in organic solvents | Soluble in organic solvents like methanol |

Table 2: Analytical Properties

| Property | Triphenyltin chloride (Unlabeled) | This compound |

| Monoisotopic Mass | 385.988431 Da | 401.082582 Da |

| Mass Shift | N/A | M+15 |

| Isotopic Purity | N/A | ≥98 atom % D |

| Primary Application | Analyte | Internal Standard |

Synthesis Overview

Unlabeled Triphenyltin Chloride

The synthesis of unlabeled triphenyltin chloride can be achieved through several methods. One common industrial method involves a multi-step process:

-

Formation of Tin Tetrachloride (SnCl₄): Metallic tin is reacted with liquid chlorine.

-

Preparation of Phenyl Sodium: Sodium is dispersed in xylene and reacted with chlorobenzene (B131634) to form phenyl sodium.

-

Formation of Tetraphenyltin (Sn(C₆H₅)₄): Tin tetrachloride is reacted with phenyl sodium.

-

Disproportionation: Tetraphenyltin is reacted with aluminum trichloride (B1173362) (AlCl₃) to yield triphenyltin chloride.[4]

This compound

Experimental Protocols

This compound is crucial for accurate quantification of unlabeled triphenyltin chloride in complex matrices such as environmental samples (water, sediment), biological tissues, and consumer products.[7][8] The most common analytical technique is isotope dilution mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Experimental Protocol: Quantification of Triphenyltin Chloride in Sediment using Isotope Dilution GC-MS

This protocol outlines a typical workflow for determining triphenyltin chloride concentration in a sediment sample.

1. Sample Preparation and Extraction:

-

Spiking: Weigh a known amount of homogenized sediment sample (e.g., 1-5 g) into a centrifuge tube. Spike the sample with a known amount of this compound solution in methanol. The amount of internal standard added should be comparable to the expected concentration of the native analyte.

-

Extraction: Add an extraction solvent. A common choice is a mixture of hexane (B92381) and an acidic solution or a complexing agent like tropolone (B20159) to facilitate extraction from the matrix.[9] For instance, add a mixture of acetic acid, methanol, and water, followed by extraction with hexane.[10]

-

Sonication/Shaking: Vigorously mix the sample using ultrasonication or mechanical shaking for a set period (e.g., 15-30 minutes) to ensure thorough extraction of both the analyte and the internal standard into the organic phase.[7][10]

-

Centrifugation: Centrifuge the sample to separate the organic layer from the solid sediment and any aqueous phase.

-

Collection: Carefully transfer the organic supernatant (hexane layer) to a clean vial. The extraction step may be repeated to improve recovery.

2. Derivatization:

-

Purpose: Organotin chlorides are polar and may exhibit poor chromatographic behavior. Derivatization converts them into more volatile and less polar species suitable for GC analysis.[11]

-

Procedure: Add a derivatizing agent to the extract. A common choice is a Grignard reagent, such as n-propylmagnesium bromide (n-PrMgBr) or sodium tetraethylborate (NaBEt₄).[8][9] This step converts triphenyltin chloride to a tetra-substituted, more volatile compound (e.g., propyl-triphenyltin). The deuterated internal standard undergoes the same reaction.

-

Reaction Quenching and Cleanup: After the reaction is complete (e.g., 30 minutes), quench the reaction carefully (e.g., with sulfuric acid). The organic layer is then washed and dried (e.g., with anhydrous sodium sulfate). Further cleanup using solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges may be necessary to remove matrix interferences.[9]

3. GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or ToF).

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5) is typically used for separation.

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC inlet in splitless mode.

-

GC Conditions:

-

Inlet Temperature: 250-280 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature of 280-300 °C and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

Ions to Monitor: Monitor characteristic ions for both the derivatized analyte and the derivatized internal standard. For example, for propylated triphenyltin, one would monitor ions corresponding to the loss of phenyl or propyl groups. The key is to select a unique, abundant ion for the unlabeled compound and the corresponding mass-shifted ion for the d15-labeled standard.

-

4. Data Analysis and Quantification:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled triphenyltin chloride and a constant concentration of the this compound internal standard. Process these standards through the same derivatization and analysis procedure.

-

Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantification: Plot a calibration curve of the peak area ratio versus the concentration of the analyte. Determine the concentration of triphenyltin chloride in the unknown sample by interpolating its peak area ratio on the calibration curve. The use of the internal standard corrects for any loss of analyte during the sample preparation and injection process, leading to highly accurate results.

Visualization of Experimental Workflow and Biological Pathways

Isotope Dilution GC-MS Workflow

The following diagram illustrates the key steps in the analytical workflow described above.

Caption: Workflow for organotin analysis using isotope dilution GC-MS.

Biological Signaling Pathway Disruption by Triphenyltin

Triphenyltin compounds are recognized endocrine disruptors that can interfere with multiple signaling pathways, particularly nuclear receptor signaling. They have been shown to act as agonists for receptors like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR), which play critical roles in metabolism and development.[12][13]

Caption: Triphenyltin's disruption of the RXR/PPARγ signaling pathway.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its unlabeled analogue. Its key advantage is the significant mass shift with minimal change in chemical behavior, making it the gold standard internal standard for isotope dilution mass spectrometry. While the unlabeled compound is noted for its industrial applications and significant toxicity, the deuterated version's primary role is to enable precise measurement, which is critical for assessing environmental contamination, exposure risks, and for regulatory compliance. The detailed experimental protocols and understanding of the underlying analytical principles and biological effects are essential for researchers in environmental science, toxicology, and drug development.

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. Triphenyltin Compounds (CICADS) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103848860A - Triphenyltin chloride preparation method - Google Patents [patents.google.com]

- 5. 三苯基-d15-氯化锡 ≥98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. esslabshop.com [esslabshop.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary | MDPI [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Review on endocrine disrupting toxicity of triphenyltin from the perspective of species evolution: Aquatic, amphibious and mammalian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]

Triphenyltin Chloride-d15: A Technical Guide for Analytical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Triphenyltin (B1233371) chloride-d15 (TPTC-d15), a deuterated analogue of the organotin compound Triphenyltin chloride (TPTC). While the primary utility of TPTC-d15 lies in its role as a robust internal standard for the quantitative analysis of organotin compounds, this guide also explores the toxicological profile of the parent compound, TPTC, to provide context for its analytical monitoring and to highlight potential research applications for its isotopically labeled form.

Core Application: Isotope Dilution Mass Spectrometry

Triphenyltin chloride-d15 is predominantly used as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of TPTC and other organotin compounds in various matrices. The key advantage of using a stable isotope-labeled standard is its chemical and physical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1][2][3]

Experimental Protocols for Quantification of Organotin Compounds

The following sections outline common methodologies for the analysis of organotin compounds using TPTC-d15 as an internal standard.

1.1. Sample Preparation for GC-MS Analysis

A frequent method for preparing samples for Gas Chromatography-Mass Spectrometry (GC-MS) involves derivatization to increase the volatility of the organotin compounds.

-

Protocol:

-

Extraction: The sample is typically extracted with an organic solvent. For solid samples, this may involve sonication.

-

Internal Standard Spiking: A known amount of this compound solution (e.g., in methanol) is added to the sample extract.[4]

-

Derivatization (Ethylation): The organotin chlorides are converted to their more volatile ethylated analogues by adding a derivatizing agent, commonly a 2% solution of sodium tetraethylborate (NaBEt₄) in water or an appropriate buffer.[4][6][7] The pH is often adjusted to around 4.7-5 with an acetate (B1210297) buffer to facilitate the reaction.[4][7]

-

Phase Separation: The derivatized compounds are then extracted into an organic solvent like hexane.[4][5] The mixture is vortexed for approximately 30 minutes, followed by centrifugation to ensure complete phase separation.[4]

-

Analysis: The organic layer containing the ethylated derivatives is collected for GC-MS analysis.[4]

-

1.2. Sample Preparation for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can often analyze organotin compounds without derivatization, simplifying sample preparation.

-

Protocol for Water Samples:

-

pH Adjustment: The pH of the water sample (e.g., 100 mL) is adjusted to approximately 9.0.[9]

-

Internal Standard Spiking: A known amount of this compound is added.

-

Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18).[9]

-

Elution: The organotins are eluted from the cartridge with a solvent such as methanol (B129727) containing acetic acid.[9]

-

Analysis: The eluate is then ready for LC-MS/MS analysis.[9]

-

-

Protocol for Soil Samples (QuEChERS Method):

-

Extraction: A soil sample (e.g., 10 g) is extracted with acidified acetonitrile.[9]

-

Internal Standard Spiking: TPTC-d15 is added during the extraction step.

-

Clean-up (dSPE): A dispersive solid-phase extraction (dSPE) clean-up step with C18 sorbent is performed.[9]

-

Analysis: The final extract is analyzed by LC-MS/MS.[9]

-

Data Presentation: Analytical Method Performance

The use of TPTC-d15 as an internal standard allows for the development of highly sensitive and accurate analytical methods. The following table summarizes typical performance data from validated methods.

| Parameter | GC-MS (Toy Materials)[4] | LC-MS/MS (Surface Water)[9] | LC-MS/MS (Soil)[9] |

| Limit of Quantification (LOQ) | Not Specified | 0.1 µg L⁻¹ | 10 µg kg⁻¹ |

| Recovery (%) | Not Specified | 86 - 107% | 72 - 87% |

| Relative Standard Deviation (RSD) | Not Specified | 3 - 8% | 3 - 8% |

Toxicological Profile of Triphenyltin Chloride (TPTC)

Endocrine Disruption

TPTC interferes with the endocrine system, primarily by affecting steroid hormone metabolism and signaling.[10][13] It has been shown to act as an agonist for nuclear receptors like the peroxisome proliferator-activated receptor-gamma (PPARγ) and the retinoid X receptor (RXR).[13][14]

Immunotoxicity

TPTC has been demonstrated to be immunotoxic, primarily affecting T-cell dependent immune responses. Studies in mice have shown that TPTC administration leads to a reduction in the weight of the thymus and spleen and inhibits the production of effector T-cells.[15]

Neurotoxicity

TPTC is also a known neurotoxicant. It can act as an excitatory neurotoxin by altering the function of voltage-dependent ion channels in neurons. Specifically, it has been shown to increase the peak amplitude of sodium currents (INa) while reducing potassium currents (IA and IKD), leading to increased neuronal excitability.[12][16]

Future Directions and Research Potential

While the primary role of this compound is as an analytical standard, its utility could be expanded. The stable isotope label makes it an ideal tracer for pharmacokinetic and metabolic studies. Researchers could use TPTC-d15 to:

-

Investigate the absorption, distribution, metabolism, and excretion (ADME) of TPTC in various biological systems.

-

Trace the metabolic fate of TPTC and identify its breakdown products.

-

Quantify the binding of TPTC to specific receptors or proteins involved in its toxic mechanisms.

Such studies would provide a more detailed understanding of the toxicokinetics of this important environmental contaminant and could aid in the development of more accurate risk assessments.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of organotin compounds in a wide range of matrices. Its application as an internal standard in GC-MS and LC-MS/MS methods is well-established and critical for monitoring environmental and food safety. Furthermore, the extensive toxicological data available for the parent compound, TPTC, underscores the importance of this monitoring. The potential for TPTC-d15 to be used in more advanced research, such as pharmacokinetic studies, remains a promising area for future investigation, which could significantly enhance our understanding of the environmental and health risks posed by organotin compounds.

References

- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 2. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. agilent.com [agilent.com]

- 5. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review on endocrine disrupting toxicity of triphenyltin from the perspective of species evolution: Aquatic, amphibious and mammalian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]

- 15. The immunotoxicity of triphenyltin chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triphenyltin: a potent excitatory neurotoxicant. Its reciprocal effects on voltage-dependent Na and K currents of mammalian brain neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triphenyltin Chloride-d15: Commercial Availability, and Analytical Applications

This technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial availability and application of Triphenyltin chloride-d15. This deuterated analogue of Triphenyltin chloride is a crucial tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as a reliable internal standard.

Core Properties

This compound is an isotopically labeled form of Triphenyltin chloride, where the 15 hydrogen atoms on the three phenyl rings are replaced with deuterium. This isotopic substitution results in a mass shift of +15, allowing for its clear differentiation from the unlabeled compound in mass spectrometric analysis.

Chemical Structure:

Where D5-Ph represents a pentadeuterated phenyl group.

Commercial Availability and Specifications

This compound is available from several commercial suppliers, either as a neat solid or as a solution in a specified solvent. The purity and isotopic enrichment are critical parameters for its use as an analytical standard. The following table summarizes the offerings from various vendors.

| Supplier | Product Number | Form | Purity/Isotopic Enrichment | Concentration | CAS Number |

| Sigma-Aldrich | 615625 | Solid | ≥98 atom % D, ≥98% (CP) | - | 358731-94-9 |

| BOC Sciences | 358731-94-9 | White to Off-white Solid | ≥98% by CP; ≥98% atom D | - | 358731-94-9 |

| ESSLAB | 9128.18-100-ME | Solution | - | 100 µg/mL in methanol | 358731-94-9 |

| ESSLAB | 9128.18-2.5MG | Neat | - | 2.5 mg | 358731-94-9 |

| LGC Standards | CDN-D-5565 | Neat | 99 atom % D, min 98% Chemical Purity | - | 358731-94-9 |

| Chromatographic Specialties Inc. | - | Solution | - | 1000 µg/mL in isooctane | 358731-94-9 |

| ChemicalBook | CB0448857 | Solid | - | - | 358731-94-9 |

| Chemsrc | - | - | 95.0% | - | 358731-94-9 |

| Alfa Chemistry | - | - | - | - | 358731-94-9 |

Experimental Protocols: Application as an Internal Standard

This compound is commonly used as an internal standard (IS) for the quantification of organotin compounds in various matrices, such as toy materials, to comply with safety regulations like EN71-3.[1] The general workflow for this application is outlined below.

Supplier Selection Framework

The choice of a commercial supplier for this compound depends on the specific requirements of the research or analytical method. The following diagram illustrates a decision-making process for selecting a suitable supplier.

Conclusion

This compound is a readily available and indispensable tool for analytical chemists requiring a reliable internal standard for the quantification of organotin compounds. A variety of commercial suppliers offer this compound in different forms and purities, catering to diverse research and regulatory testing needs. The provided workflow and decision-making diagrams serve as practical guides for the application and procurement of this important analytical standard.

References

Understanding the mass shift of Triphenyltin chloride-d15

An In-depth Technical Guide to the Mass Shift of Triphenyltin (B1233371) Chloride-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass shift observed in Triphenyltin chloride-d15, the deuterated analog of Triphenyltin chloride. It covers the fundamental principles, quantitative data, experimental protocols for its determination, and the biological context of Triphenyltin compounds.

Introduction to Mass Shift Analysis

Isotopic labeling is a powerful technique used in quantitative analysis, particularly in mass spectrometry-based assays. By replacing atoms with their heavier stable isotopes, a "mass shift" is introduced in the labeled molecule. This mass-shifted compound can then be used as an internal standard in analytical experiments, allowing for precise quantification of the unlabeled analyte. This compound is the deuterium-labeled version of Triphenyltin chloride, where 15 hydrogen atoms on the phenyl rings are replaced by deuterium. This results in a predictable increase in its molecular weight, which can be readily detected by mass spectrometry.

Quantitative Data Presentation

The key physical and chemical properties of Triphenyltin chloride and its deuterated form are summarized below. The mass shift is a direct consequence of the substitution of 15 protons with 15 deuterons.

| Property | Triphenyltin chloride | This compound |

| Molecular Formula | C₁₈H₁₅ClSn[1] | C₁₈D₁₅ClSn[] |

| Abbreviation | TPTCl | TPTCl-d15 |

| Molecular Weight ( g/mol ) | ~385.5[1][3] | ~400.57 |

| Monoisotopic Mass (Da) | 385.988431[1] | 401.082582[] |

| CAS Number | 639-58-7[3] | 358731-94-9 |

| Isotopic Purity | N/A | ≥98 atom % D |

| Theoretical Mass Shift (Da) | - | +15.094151 |

The theoretical mass shift is calculated as the difference between the monoisotopic mass of this compound and Triphenyltin chloride.

Experimental Protocols for Mass Spectrometry

The analysis of organotin compounds like Triphenyltin chloride and its deuterated analog is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[4][5]

General Experimental Workflow

The general workflow for the analysis of organotin compounds involves several key steps from sample collection to data analysis.

Caption: General workflow for the analysis of organotin compounds.

GC-MS Protocol

GC-MS analysis of organotin compounds often requires a derivatization step to increase their volatility.[4]

-

Sample Preparation and Derivatization:

-

Add an internal standard, such as Tripropyltin.[4]

-

Introduce a derivatizing agent, commonly a 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄), to ethylate the organotin compounds.[4][6]

-

Perform a liquid-liquid extraction using a nonpolar solvent like pentane (B18724) or hexane.[6]

-

Carefully transfer the organic layer for analysis.[4]

-

Instrumentation:

-

Gas Chromatograph:

-

Mass Spectrometer:

-

LC-MS/MS Protocol

LC-MS/MS offers the advantage of analyzing many organotin compounds directly without derivatization.[5]

-

Sample Preparation:

-

For solid samples (e.g., food, textiles), perform a solvent extraction with acetonitrile.[5]

-

Centrifuge the sample to separate the solid and liquid phases.[5]

-

Dilute the extract with water before injection.[5]

-

Water samples can often be injected directly after the addition of an internal standard.[5]

-

-

Instrumentation:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm) is commonly used.[5]

-

Mobile Phase: A gradient of methanol (B129727) and water, both containing formic acid and ammonium (B1175870) formate.[5]

-

Flow Rate: Around 800 µL/min.[5]

-

-

Mass Spectrometer:

-

Biological Mechanisms and Signaling Pathways

Triphenyltin compounds are known for their toxicity and are considered endocrine disruptors.[1][8] Their biological effects are multifaceted, involving various cellular pathways.

Degradation Pathway

In biological systems and the environment, Triphenyltin chloride undergoes a stepwise degradation, losing its phenyl groups to form diphenyltin (B89523) and monophenyltin compounds.[3][9][10]

Caption: Degradation pathway of Triphenyltin.

Apoptosis Induction Pathway

Triphenyltin compounds can induce programmed cell death (apoptosis) in various cell lines. This process involves the regulation of key pro-apoptotic and anti-apoptotic proteins.[11]

Caption: Apoptosis induction by Triphenyltin chloride.

Disruption of Cholesterol Signaling

Triphenyltin has been shown to disrupt cholesterol transport in steroidogenic cells by modulating the expression of nuclear receptors like the Liver X Receptor (LXR) and Retinoid X Receptor (RXR).[8] This leads to an upregulation of cholesterol transporters such as ABCA1.[8]

Caption: Disruption of cholesterol signaling by Triphenyltin.

Conclusion

The M+15 mass shift of this compound is a well-defined and analytically crucial property. This technical guide has provided the quantitative data, detailed experimental protocols for its verification using GC-MS and LC-MS/MS, and an overview of the biological pathways affected by this class of compounds. The use of deuterated standards like this compound is indispensable for the accurate and reliable quantification of these toxic compounds in various matrices, supporting research in environmental science, toxicology, and drug development.

References

- 1. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triphenyltin Compounds (CICADS) [inchem.org]

- 4. benchchem.com [benchchem.com]

- 5. sciex.jp [sciex.jp]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. epa.gov [epa.gov]

- 8. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida | MDPI [mdpi.com]

- 11. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Triphenyltin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenyltin (B1233371) (TPT) compounds, a class of organotin molecules, have seen widespread use as fungicides and antifouling agents.[1][2] Their persistence in the environment, coupled with significant toxicity to a wide range of non-target organisms, has made their environmental fate and degradation pathways a critical area of scientific research.[1][3] This guide provides a comprehensive overview of the current understanding of how TPT compounds behave and break down in the environment, details the experimental protocols used to study these processes, and elucidates the molecular mechanisms of their toxicity.

TPT compounds are characterized by low water solubility and a strong tendency to adsorb to soil and sediment.[4][5] Their degradation proceeds through a sequential dephenylation process, yielding diphenyltin (B89523) (DPT) and monophenyltin (MPT) as primary metabolites, which eventually break down to inorganic tin.[4][6] This degradation is driven by both abiotic factors, with photodegradation being a major contributor, and biotic processes, primarily microbial activity.[6][7] The half-life of TPT in the environment is highly variable, ranging from a few days in water to over a thousand days in soil, depending on environmental conditions.[4][5] At the molecular level, TPT exerts its toxicity through mechanisms such as the inhibition of mitochondrial ATP synthase and the disruption of critical signaling pathways, including those involving the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[7][8]

This document synthesizes key quantitative data, presents detailed experimental methodologies, and provides visual representations of degradation and toxicity pathways to serve as a valuable resource for professionals in environmental science and drug development.

Environmental Fate of Triphenyltin Compounds

The environmental distribution and persistence of triphenyltin compounds are governed by their physicochemical properties and interactions with different environmental compartments.

Adsorption and Transport

TPT compounds exhibit low solubility in water and a high affinity for particulate matter, leading to their strong adsorption to soil and sediment.[4][5] This strong binding limits their mobility in soil and reduces the likelihood of leaching into groundwater.[5] However, TPT can enter aquatic environments through surface runoff and spray drift from agricultural applications.[5] Once in aquatic systems, they tend to accumulate in the sediment, which acts as a long-term sink and a potential source of ongoing contamination.[1]

Bioaccumulation

The lipophilic nature of triphenyltin compounds contributes to their bioaccumulation in a variety of organisms, including fish, snails, and mussels.[4] Bioconcentration factors (BCFs) have been reported to range from several hundred to over 32,500 in some species, indicating a significant potential for these compounds to move up the food chain.[4]

Degradation of Triphenyltin Compounds

The degradation of triphenyltin is a critical process that reduces its toxicity in the environment. It occurs through a stepwise cleavage of the tin-carbon bonds, a process known as dephenylation.[4] This can be mediated by both abiotic and biotic factors.

Abiotic Degradation

3.1.1 Photodegradation

Sunlight, particularly ultraviolet (UV) radiation, is a primary driver of TPT degradation in the environment.[7][9] Photolysis involves the homolytic cleavage of the tin-carbon bond, leading to the formation of diphenyltin oxide.[9] The rate of photodegradation is influenced by factors such as light intensity and the presence of photosensitizing substances.[9] In soil, photodegradation is considered a major factor in the overall fate of TPT.[7]

3.1.2 Hydrolysis

Triphenyltin compounds such as triphenyltin acetate (B1210297) (TPTA) and triphenyltin chloride (TPTCl) readily hydrolyze in water to form triphenyltin hydroxide (B78521) (TPTH).[4] This hydrolysis is a rapid process, and as a result, TPTH is the principal form of triphenyltin encountered in many aqueous environments.[4]

Biotic Degradation

Microorganisms play a crucial role in the breakdown of TPT compounds.[4][7] The primary mechanism is the sequential removal of phenyl groups, transforming TPT into less toxic metabolites.

3.2.1 Microbial Degradation

A variety of bacteria have been shown to degrade TPT. Notably, fluorescent pseudomonads, such as Pseudomonas chlororaphis, can effectively metabolize TPT.[7][10] Studies have shown that this degradation is not carried out by the bacterial cells themselves but by low-molecular-mass substances (around 1,000 Da) that are secreted into the surrounding medium.[10][11] These substances, termed TPT-degrading factors, catalyze the breakdown of TPT to DPT and benzene.[10][11] The degradation can continue, breaking down DPT to MPT and eventually to inorganic tin.[12]

Quantitative Data on Triphenyltin Degradation

The persistence of triphenyltin in the environment is quantified by its half-life, which can vary significantly depending on the environmental matrix and conditions.

| Environmental Matrix | Compound | Half-life | Conditions | Reference |

| Soil | Triphenyltin Hydroxide (TPTH) | 1-3 months | Sandy and silt loam soils | [4] |

| Soil | Triphenyltin Hydroxide (TPTH) | 126 days | Flooded silt loam | [4] |

| Soil | Triphenyltin Hydroxide (TPTH) | > 1,114 days | Aerobic soil | [5] |

| Soil | Triphenyltin | 47-140 days | Dependent on organic matter content | [13] |

| Soil | Triphenyltin | 27 days | Non-sterilized, 10 mg Sn/kg | [14] |

| Soil | Triphenyltin | 33 days | Non-sterilized, 20 mg Sn/kg | [14] |

| Water | Triphenyltin | Several days | June | [4] |

| Water | Triphenyltin | 2-3 weeks | November | [4] |

| Organism/System | Compound | Degradation/Metabolism | Time | Reference |

| Pseudomonas chlororaphis CNR15 | 130 µM Triphenyltin (TPT) | Rapid degradation with accumulation of ~40 µM Diphenyltin (DPT) | 48 hours | [7][10] |

| Soil/Sediment | Radiolabeled Triphenyltin (TPT) | 5% degraded to DPT, MPT, and CO2 | 14 days | [15][16] |

| Fathead Minnow | Radiolabeled Triphenyltin (TPT) | 2% metabolized to DPT | 6 days | [15][16] |

Experimental Protocols

Protocol for Microbial Degradation of TPT by Pseudomonas chlororaphis

This protocol is adapted from the methodology described for the isolation and characterization of TPT-degrading bacteria.[11][13]

1. Isolation and Culture of Pseudomonas chlororaphis